5-(Pyrazin-2-yl)pyridine-2-carboxylic acid
Overview
Description
5-(Pyrazin-2-yl)pyridine-2-carboxylic acid is a heterocyclic compound that features both pyrazine and pyridine rings
Mechanism of Action
Target of Action
It’s known that pyrazine derivatives are a vital group of heterocyclic compounds present in nature and have been synthesized in laboratories .
Mode of Action
It’s known that pyrazine derivatives can exhibit higher anti-tb activity against mycobacterium tuberculosis .
Biochemical Pathways
It’s known that pyrazine derivatives can affect various biochemical pathways .
Pharmacokinetics
It’s known that the compound’s stability and reactivity can be inferred from the homo–lumo energy gap .
Result of Action
It’s known that pyrazine derivatives can have significant effects at the molecular and cellular level .
Action Environment
It’s known that the compound’s stability and reactivity can be influenced by various substituents .
Biochemical Analysis
Biochemical Properties
5-(Pyrazin-2-yl)pyridine-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially acting as an inhibitor or activator depending on the context of the reaction. For instance, it can interact with enzymes involved in metabolic pathways, altering their activity and thus influencing the overall metabolic flux . The nature of these interactions often involves hydrogen bonding and π-π stacking, which stabilize the compound within the active site of the enzyme .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to altered gene expression profiles and metabolic states . In certain cell types, it may promote or inhibit specific pathways, thereby affecting cell proliferation, differentiation, or apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell . These interactions are often mediated by hydrogen bonds and hydrophobic interactions, which stabilize the compound within its target site .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, which can affect its efficacy and potency . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and function . These effects are often dependent on the concentration and duration of exposure .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function . At higher doses, it can induce toxic or adverse effects, including cellular damage or apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcome without inducing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the levels of metabolites and alter the flux through specific pathways . For example, it may inhibit or activate enzymes involved in the synthesis or degradation of key metabolites, thereby affecting the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it performs its biochemical functions . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action . Within these compartments, it can interact with target biomolecules, influencing their activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyrazin-2-yl)pyridine-2-carboxylic acid typically involves the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid, mediated by titanium tetrachloride (TiCl4). This reaction yields an intermediate compound, which is then subjected to a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids or pinacol esters .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-(Pyrazin-2-yl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts and reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Catalysts like palladium on carbon (Pd/C) and reagents such as aryl boronic acids are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrazine and pyridine derivatives .
Scientific Research Applications
5-(Pyrazin-2-yl)pyridine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiproliferative properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound’s unique properties make it valuable in the development of new materials and catalysts.
Comparison with Similar Compounds
Pyridine-2-carboxylic acid: Shares the pyridine ring but lacks the pyrazine moiety.
Pyrazine-2-carboxylic acid: Contains the pyrazine ring but not the pyridine ring.
5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides: Similar structure with thiophene ring substitution.
Uniqueness: 5-(Pyrazin-2-yl)pyridine-2-carboxylic acid is unique due to the presence of both pyrazine and pyridine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-pyrazin-2-ylpyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c14-10(15)8-2-1-7(5-13-8)9-6-11-3-4-12-9/h1-6H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHFKTCQUPSESL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=NC=CN=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1340504-76-8 | |
Record name | 5-(pyrazin-2-yl)pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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